molecular formula C15H22N4O3 B1679635 Propentofilina CAS No. 55242-55-2

Propentofilina

Número de catálogo: B1679635
Número CAS: 55242-55-2
Peso molecular: 306.36 g/mol
Clave InChI: RBQOQRRFDPXAGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Propentofylline is a xanthine derivative with potential neuroprotective and anti-inflammatory effects . Research suggests it may offer benefits in managing dementia and depression, as well as potential applications related to pain relief and neuroprotection .

Applications in Dementia

Propentofylline's mechanism of action suggests it could benefit patients with Alzheimer's disease or vascular dementia . It readily crosses the blood-brain barrier, potentially modifying the course of the disease rather than just treating symptoms .

Clinical Trials:

  • A study of 901 patients with mild to moderate Alzheimer's disease and 359 patients with mild to moderate vascular dementia treated with propentofylline (3 x 300 mg daily) for up to 12 months showed statistically significant, clinically relevant improvements over placebo in efficacy assessments for both Alzheimer's and vascular dementia patients . The efficacy variables included cognitive and global functions, as well as activities of daily living. The drug was well-tolerated, with mostly minor and transient adverse events affecting the digestive and nervous systems .
  • Phase II trial results indicate that propentofylline yields clinically measurable improvements in the symptoms of dementia and prevents loss of stimulation-related increases in glucose metabolism over a treatment period of 3 months .
  • A randomized, double-blind phase II study of 190 elderly subjects with mild to moderate dementia showed that 12 weeks of propentofylline therapy led to significantly greater improvements than placebo in Gottfries-Bråne-Steen (GBS) scores, Mini-Mental State Examination (MMSE) scores, and Clinical Global Impression (CGI) ratings .
  • Another phase II study using positron emission tomography (PET) revealed that cortical glucose metabolism improved significantly in patients with vascular dementia after 12 weeks of propentofylline treatment, but deteriorated significantly with placebo .
  • A third phase II study, which enrolled patients with Alzheimer-type dementia, demonstrated that propentofylline significantly enhanced functional reserve, as reflected by increases in regional cerebral glucose metabolism after stimulation with a verbal memory task. In contrast, patients randomized to placebo exhibited a significant decline in functional activation and significant worsening in their MMSE scores over the course of this 12-week study .

Meta-Analysis :

  • Limited data suggest that propentofylline may have a beneficial effect on measures of cognitive and global function in people with Alzheimer's or vascular dementia .
  • A meta-analysis of randomized controlled trials reported statistically significant treatment effects favoring propentofylline :
    • Cognition at 3, 6, and 12 months, including MMSE at 12 months.
    • Severity of dementia at 3, 6, and 12 months, including CGI at 12 months.
    • Activities of Daily Living (NAB) at 6 and 12 months.
    • Global Assessment (CGI) at 3 months, but not at later times.

Applications in Depression

Propentofylline may have potential as a treatment for depression due to its anti-inflammatory properties .

Animal Studies:

  • A study using a rat model of depression induced by repetitive lipopolysaccharide (LPS) administrations found that propentofylline prevented both sickness behavior and depressive-like behavior via the neuroinflammatory pathway .
  • Propentofylline prevented sickness behavior after four days of consecutive treatment, as well as prevented depressive-like behavior after five days of consecutive treatments .
  • Propentofylline also prevented the increase in GFAP expression induced by LPS .

Other Potential Applications

  • Pain Relief: A study assessing the coadministration of tramadol and propentofylline suggests potential in pain relief .
  • Neuroprotection: Propentofylline had a neuroprotective action after 20 minutes of bilateral common carotid artery occlusion, reducing the deleterious effect of acute ischaemia on rat brain energy state and microglial reaction .
  • Cerebral Energy State: PPF has an ‘energy-saving' effect on the cerebral energy state in rats subjected to stepwise cerebral vessel occlusion .
  • Glial Modulation: Propentofylline acts as a glial modulator and inhibits macrophagic TNF-α production .
  • Working Memory: Continuous PPF application led to a marked increase in rat working memory and to reduced locomotor activity .
ApplicationDetails
Alzheimer's DiseaseImproves cognitive and global functions, well-being, and daily living activities.
Vascular DementiaImproves cognitive and global functions, well-being, and daily living activities. Improves cortical glucose metabolism.
DepressionPrevents sickness and depressive-like behavior by way of neuroinflammatory pathways.
Pain ReliefMay enhance the pain-relieving effects of tramadol.
NeuroprotectionReduces the harmful effects of acute ischemia on brain energy and microglial reaction. Inhibits the production of free radicals and reduces the activation of microglial cells .

Métodos De Preparación

La síntesis de la propentofyllina implica la reacción de la 3-metilxantina con el ácido 5-oxohexanoico en presencia de un catalizador adecuado. La reacción suele proceder bajo condiciones de reflujo, y el producto se purifica mediante recristalización . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

La propentofyllina sufre varios tipos de reacciones químicas, incluyendo:

    Oxidación: La propentofyllina puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

    Reducción: Las reacciones de reducción pueden convertir la propentofyllina en formas reducidas, utilizando a menudo reactivos como el borohidruro de sodio.

    Sustitución: La propentofyllina puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen los halógenos y los agentes alquilantes.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios compuestos alquilados o halogenados .

4. Aplicaciones en la Investigación Científica

La propentofyllina tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

Actividad Biológica

Propentofylline (PPF) is a xanthine derivative that has garnered attention for its neuroprotective, anti-inflammatory, and antiproliferative properties. Originally developed for treating vascular dementia and Alzheimer's disease, PPF has shown promise in various neurological conditions due to its ability to modulate glial cell activity and enhance cerebral blood flow.

PPF exerts its effects primarily through the following mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : PPF is a selective inhibitor of certain PDE families, particularly types III and IV. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a key role in various cellular signaling pathways, including those involved in inflammation and neuroprotection .
  • Modulation of Glial Cells : PPF reduces the activation of microglia and astrocytes, which are implicated in neuroinflammation. By decreasing the production of inflammatory cytokines such as TNF-α and IL-1β, PPF helps mitigate neuroinflammatory responses associated with neurodegenerative diseases .
  • Antioxidant Effects : PPF enhances thiol-based antioxidant defenses, particularly through the induction of glutathione reductase activity. This action helps maintain redox balance in the central nervous system (CNS) and protects against oxidative stress .

Clinical Findings

Several clinical studies have evaluated the efficacy of PPF in treating cognitive disorders:

  • Vascular Dementia and Alzheimer's Disease :
    • A double-blind study demonstrated that PPF significantly improved cognitive function as measured by the Gottfries-Bråne-Steen (GBS) scale and Mini-Mental State Examination (MMSE) compared to placebo. Patients receiving PPF exhibited enhanced cerebral glucose metabolism during cognitive tasks, indicating improved functional reserve .
  • Neuroprotective Effects :
    • In animal models, PPF has been shown to reduce glial scar formation following CNS injury. It decreases astrocytic reaction to gliotoxic injuries by modulating GFAP expression, suggesting a protective role against demyelination .
  • Psychometric Improvements :
    • In a study involving adult-onset cognitive disorders, patients treated with PPF showed significant improvements in psychometric measures after 12 weeks of treatment. EEG brain mapping indicated alterations in brain wave patterns associated with increased vigilance and cognitive function .

Summary of Clinical Trials Involving Propentofylline

Study TypeConditionSample SizeDurationKey Findings
Double-Blind TrialVascular Dementia19012 weeksSignificant improvement in GBS and MMSE scores
EEG Brain Mapping StudyCognitive Disorders4812 weeksChanges in brain wave patterns indicating vigilance
Animal Model StudyCNS InjuryN/AN/AReduced glial scar formation and inflammation
MechanismDescription
PDE InhibitionIncreases cAMP levels, enhancing neuroprotective signaling
Glial ModulationReduces microglial activation and inflammatory cytokines
Antioxidant ActivityEnhances glutathione reductase activity, reducing oxidative stress

Case Study: Efficacy in Vascular Dementia

A clinical trial involving elderly patients with vascular dementia found that PPF treatment led to notable improvements in cognitive function over 12 weeks. Patients demonstrated enhanced performance on tasks requiring memory and attention, alongside improved mood metrics.

Case Study: Neuroprotection Post-Injury

In experimental models where CNS injuries were induced via ethidium bromide injections, administration of PPF resulted in decreased activation of astrocytes and microglia. Histological analysis showed reduced GFAP expression and diminished inflammatory responses, supporting its potential as a therapeutic agent for traumatic brain injuries.

Propiedades

IUPAC Name

3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQOQRRFDPXAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045189
Record name 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system.
Record name Propentofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

55242-55-2
Record name Propentofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55242-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propentofylline [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propentofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name propentofylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPENTOFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

437.2 g of 3-methyl-7-propylxanthine are suspended in a mixture of 240 g of methanol and 321 g of water and induced to dissolve at elevated temperature with 160 g of 50% strength sodium hydroxide solution, and subsequently at the boiling point 358 g of 1-bromo-5-hexanone are added and the mixture is heated to reflux for 41/2 hours. After cooling, unreacted 3-methyl-7-propylxanthine is separated off and the alcohol is removed by distillation. The aqueous solution is adjusted to pH 11 with sodium hydroxide solution and extracted with methylene chloride. 1-(5-Oxohexyl)-3-methyl-7-propylxanthine is obtained with melting point 69°-70° C. in approximately 90% yield (based on reacted 3-methyl-7-propylxanthine) from the residue of the methylene chloride solution after recrystallization from 5.2 of diisopropyl ether.
Quantity
437.2 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
solvent
Reaction Step One
Name
Quantity
321 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propentofylline
Reactant of Route 2
Reactant of Route 2
Propentofylline
Reactant of Route 3
Reactant of Route 3
Propentofylline
Reactant of Route 4
Reactant of Route 4
Propentofylline
Reactant of Route 5
Reactant of Route 5
Propentofylline
Reactant of Route 6
Propentofylline
Customer
Q & A

ANone: Propentofylline exhibits its neuroprotective effects through a multifaceted approach, primarily by [] inhibiting adenosine uptake and [] inhibiting phosphodiesterase activity. [, , ]

ANone: By blocking adenosine uptake, propentofylline effectively increases the extracellular concentration of adenosine. [] This increased adenosine can then activate adenosine receptors, particularly the A1 subtype, leading to neuroprotective effects such as reduced glutamate release during ischemia. [, ]

ANone: Propentofylline's inhibition of phosphodiesterase enzymes leads to increased intracellular levels of cyclic nucleotides like cAMP and cGMP. [, ] These cyclic nucleotides play crucial roles in various cellular processes, including modulating immune cell activity and potentially contributing to propentofylline's neuroprotective effects. [, ]

ANone: While propentofylline's primary mechanism involves increasing extracellular adenosine, studies have shown that it can also act as an adenosine receptor antagonist, particularly at the A1 subtype. [, , ] This suggests a complex interplay between enhancing adenosine availability and modulating receptor activity.

ANone: Propentofylline has been shown to modulate glial cell activity, specifically inhibiting the activation and proliferation of microglia and astrocytes. [, , ] This modulation of glial cells can reduce the release of pro-inflammatory cytokines and potentially contribute to the neuroprotective effects observed in various models. [, ]

ANone: Propentofylline has a molecular formula of C16H21N4O3 and a molecular weight of 317.36 g/mol.

ANone: The provided articles primarily focus on the pharmacological aspects of propentofylline. Material compatibility would be more relevant in contexts like drug formulation and delivery systems, which are not extensively covered in these research articles.

ANone: Propentofylline is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes (phosphodiesterases) and modulating adenosine transport, rather than catalyzing chemical reactions.

ANone: The provided research articles primarily focus on experimental investigations of propentofylline. While computational chemistry and modeling can provide valuable insights into drug-target interactions and optimize drug design, these aspects are not explicitly discussed in the provided papers.

ANone: Information regarding specific SHE regulations governing propentofylline is not covered in the provided research articles. It's crucial to consult relevant regulatory guidelines and agencies for updated information on the safe handling, storage, and disposal of this compound.

ANone: Propentofylline is well absorbed after oral administration but undergoes significant first-pass metabolism, resulting in low bioavailability. [] While it readily crosses the blood-brain barrier, specific details on its distribution, metabolism, and excretion profiles are not extensively covered in the provided articles. One study utilized LC-MS/MS to analyze the pharmacokinetics and distribution of propentofylline and its metabolite M1 in rats. []

ANone: Various in vitro models, including cultured hippocampal neurons, microglia, astrocytes, and human glioma cell lines, have been utilized to investigate the neuroprotective, anti-inflammatory, and potential anti-tumor effects of propentofylline. [, , , , ]

ANone: Animal models of cerebral ischemia in gerbils and rats, as well as models of neuropathic pain and autoimmune encephalomyelitis in rats, have been used to demonstrate the neuroprotective and anti-inflammatory effects of propentofylline. [, , , , , , ]

ANone: Yes, several double-blind, placebo-controlled clinical trials have been conducted to evaluate the efficacy of propentofylline in patients with dementia, including Alzheimer's disease and vascular dementia. [, , , ] These trials have provided evidence supporting its potential benefits in improving cognitive function and slowing disease progression.

ANone: The provided research articles do not specifically address the development of resistance to propentofylline. Further research is needed to determine if resistance mechanisms emerge with prolonged use and to understand their potential implications.

ANone: Information regarding cross-resistance between propentofylline and other compounds is limited within the provided research articles. Exploring potential cross-resistance patterns would require further investigation and analysis of its molecular targets and mechanisms of action.

ANone: While the provided articles primarily focus on systemic administration of propentofylline, one study investigated the use of Eudragit gels for rectal delivery to bypass first-pass metabolism and achieve sustained release. [] Further research exploring targeted drug delivery approaches could potentially enhance its efficacy and minimize off-target effects.

ANone: The provided research articles do not delve into the use of specific biomarkers to predict treatment response to propentofylline. Identifying such biomarkers could be valuable for personalizing therapy and improving treatment outcomes.

ANone: One study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics and tissue distribution of propentofylline and its metabolites in rats. [] High-performance liquid chromatography (HPLC) with UV detection has also been used for the simultaneous determination of propentofylline and its metabolites in serum. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.